molecular formula C16H13NO2 B2453797 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 391613-87-9

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2453797
CAS No.: 391613-87-9
M. Wt: 251.285
InChI Key: MHRZFGCBDUQDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a methoxy group attached to a benzylidene moiety, which is further connected to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3-methoxybenzaldehyde with 1,3-dihydro-2H-indol-2-one under basic conditions. A common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as mechanochemistry, which involves grinding the reactants together without the use of solvents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one
  • 3-(3-Ethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
  • 3-(3-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one

Uniqueness

3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological effects compared to its analogs .

Properties

IUPAC Name

(3Z)-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRZFGCBDUQDNL-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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